1-Ethyl-5,6-difluoroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5,6-difluoroindolin-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5,6-difluoroindolin-2-one can be synthesized through several methods, including:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents, followed by cyclization to form indoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5,6-difluoroindolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products:
Oxidation: Oxindoles.
Reduction: Reduced indole derivatives.
Substitution: Functionalized indole derivatives.
Scientific Research Applications
1-Ethyl-5,6-difluoroindolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-5,6-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Ethylindolin-2-one: Lacks the difluoro substituents, resulting in different chemical and biological properties.
5,6-Difluoroindolin-2-one: Lacks the ethyl group, affecting its reactivity and applications.
1-Methyl-5,6-difluoroindolin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its properties.
Uniqueness: 1-Ethyl-5,6-difluoroindolin-2-one is unique due to the presence of both ethyl and difluoro substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C10H9F2NO |
---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
1-ethyl-5,6-difluoro-3H-indol-2-one |
InChI |
InChI=1S/C10H9F2NO/c1-2-13-9-5-8(12)7(11)3-6(9)4-10(13)14/h3,5H,2,4H2,1H3 |
InChI Key |
NLJJBFWIUSAJOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC2=CC(=C(C=C21)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.